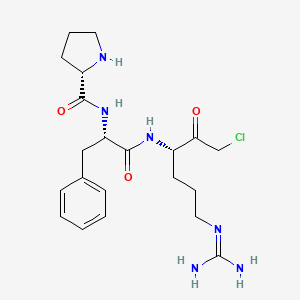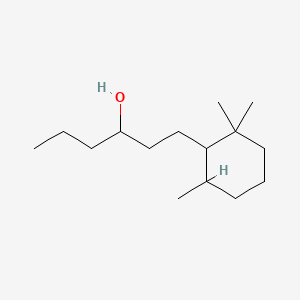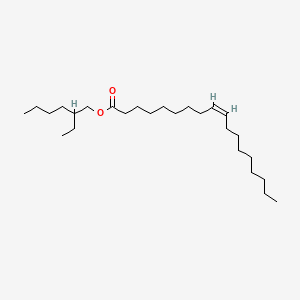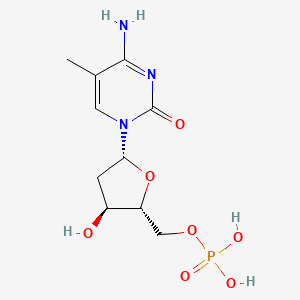
Deoxy-5-methylcytidylic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of Deoxy-5-methylcytidylic acid, also known as 5-Methyl-2’-deoxycytidine 5’-monophosphate, is the enzyme deoxycytidylate C-methyltransferase . This enzyme belongs to the family of transferases, specifically those transferring one-carbon group methyltransferases .
Mode of Action
This compound interacts with its target, deoxycytidylate C-methyltransferase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction between 5,10-methylenetetrahydrofolate and deoxycytidylate (dCMP), resulting in the formation of dihydrofolate and this compound .
Biochemical Pathways
This compound plays a role in the biochemical pathway involving the methylation of deoxycytidylate (dCMP) to form deoxy-5-methylcytidylate . This methylation process is crucial for the synthesis of DNA and RNA .
Result of Action
The result of this compound’s action is the production of deoxy-5-methylcytidylate, a modified nucleotide. This modified nucleotide can be incorporated into DNA during replication, potentially influencing the structure and function of the DNA .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of the substrate dCMP and the cofactor 5,10-methylenetetrahydrofolate is necessary for the enzyme-catalyzed reaction . Additionally, factors such as pH, temperature, and the presence of other molecules can affect the enzyme’s activity and, consequently, the action of this compound.
Biochemical Analysis
Biochemical Properties
Deoxy-5-methylcytidylic acid is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes that interact with this compound is deoxycytidylate C-methyltransferase. This enzyme catalyzes the methylation of deoxycytidylic acid to form this compound, using 5,10-methylenetetrahydrofolic acid as a methyl donor . The interaction between this compound and deoxycytidylate C-methyltransferase is crucial for the regulation of DNA methylation patterns, which in turn affects gene expression and cellular differentiation.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating gene expression and cellular metabolism. The presence of this compound in DNA can lead to changes in the expression of specific genes, thereby affecting cell signaling pathways and cellular responses to environmental stimuli . Additionally, this compound plays a role in maintaining genomic stability by preventing the activation of transposable elements and protecting against DNA damage.
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into DNA and subsequent interactions with various biomolecules. This compound is recognized by DNA methyltransferases, which catalyze the transfer of a methyl group to the cytosine residue, resulting in the formation of 5-methylcytosine . This modification can inhibit the binding of transcription factors to DNA, thereby repressing gene expression. Additionally, this compound can recruit methyl-binding proteins that further modulate chromatin structure and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of nucleases. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism . These effects are often dependent on the concentration and duration of exposure to this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance genomic stability and promote normal cellular function. At high doses, it can lead to toxic effects, including DNA damage and apoptosis . Threshold effects have been observed, where a specific concentration of this compound is required to elicit a biological response. These findings highlight the importance of dosage in determining the effects of this compound on cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways, including DNA methylation and nucleotide metabolism. It interacts with enzymes such as DNA methyltransferases and deoxycytidylate C-methyltransferase, which play key roles in the methylation of cytosine residues in DNA . These interactions are essential for the regulation of gene expression and the maintenance of genomic stability. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in nucleotide metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to specific proteins that regulate its localization and accumulation. These interactions are important for the proper functioning of this compound in cellular processes.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. It is primarily found in the nucleus, where it is incorporated into DNA and interacts with various nuclear proteins . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals are essential for the proper functioning of this compound in regulating gene expression and maintaining genomic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deoxy-5-methylcytidylic acid involves the methylation of deoxycytidylic acid. This process can be enzymatically catalyzed by deoxycytidylate C-methyltransferase, which uses 5,10-methylenetetrahydrofolic acid and deoxycytidylic acid as substrates to produce this compound and dihydrofolic acid .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through the fermentation of genetically modified microorganisms that express the necessary methyltransferase enzymes. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure maximum enzyme activity .
Chemical Reactions Analysis
Types of Reactions: Deoxy-5-methylcytidylic acid primarily undergoes methylation reactions. It can also participate in substitution reactions where the methyl group is replaced by other functional groups under specific conditions .
Common Reagents and Conditions:
Methylation: 5,10-methylenetetrahydrofolic acid and deoxycytidylic acid in the presence of deoxycytidylate C-methyltransferase.
Substitution: Various nucleophiles can be used to replace the methyl group under controlled conditions.
Major Products:
Scientific Research Applications
Deoxy-5-methylcytidylic acid has several applications in scientific research:
Comparison with Similar Compounds
Deoxycytidylic acid: The parent compound that undergoes methylation to form deoxy-5-methylcytidylic acid.
5-Methylcytosine: A similar methylated base found in DNA.
Uniqueness: this compound is unique in its specific role in DNA methylation and its impact on gene expression. Unlike 5-methylcytosine, which is a base, this compound is a nucleotide that incorporates into DNA and directly influences its methylation patterns .
Properties
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O7P/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(20-8)4-19-21(16,17)18/h3,6-8,14H,2,4H2,1H3,(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDVNLHBCKWZDA-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179693 | |
| Record name | Deoxy-5-methylcytidylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2498-41-1 | |
| Record name | 5-Methyl dCMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxy-5-methylcytidylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxy-5-methylcytidylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxy-5-methylcytidine 5'-monophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




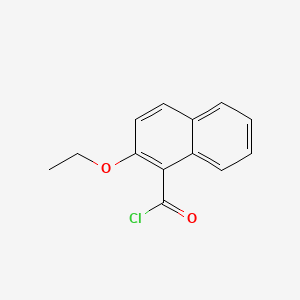
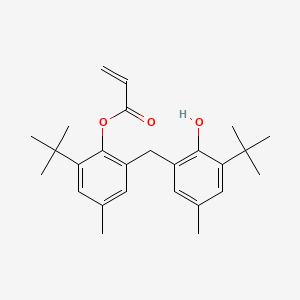

![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide](/img/structure/B1583312.png)
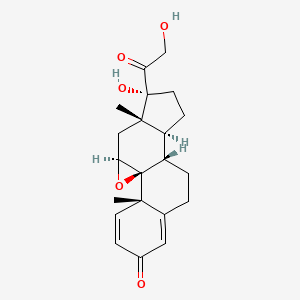

![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)

